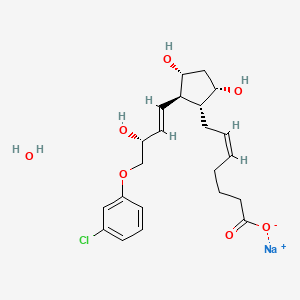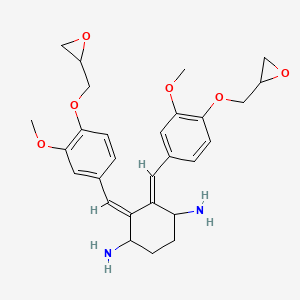![molecular formula C4H2F6O4Zn B12062845 Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
Bis[(2,2,2-trifluoroacetyl)oxy]ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2,2,2-trifluoroacetyl)oxy]ZINC is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of two trifluoroacetyl groups attached to a zinc atom, which imparts distinct chemical reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2,2,2-trifluoroacetyl)oxy]ZINC typically involves the reaction of zinc salts with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, zinc difluoromethanesulfinate can be used as a precursor in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(2,2,2-trifluoroacetyl)oxy]ZINC undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other nucleophiles. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome[3][3].
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the compound can form various organozinc intermediates that are useful in organic synthesis .
Applications De Recherche Scientifique
Bis[(2,2,2-trifluoroacetyl)oxy]ZINC has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis[(2,2,2-trifluoroacetyl)oxy]ZINC involves its ability to act as a Lewis acid, facilitating various chemical transformations. The zinc atom serves as a central coordination site, interacting with other molecules and promoting reactions through electron transfer and stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc difluoromethanesulfinate: Another zinc-based compound with similar reactivity but different functional groups.
Tris(2,2,2-trifluoroethyl) phosphite: A compound with trifluoroethyl groups that exhibits different chemical behavior due to the presence of phosphorus instead of zinc.
Uniqueness
Bis[(2,2,2-trifluoroacetyl)oxy]ZINC is unique due to its specific combination of trifluoroacetyl groups and zinc, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring strong electron-withdrawing groups and stable metal coordination .
Propriétés
Formule moléculaire |
C4H2F6O4Zn |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2,2,2-trifluoroacetic acid;zinc |
InChI |
InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7); |
Clé InChI |
IMUWWRYDTMVXMS-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


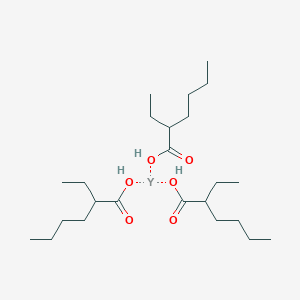

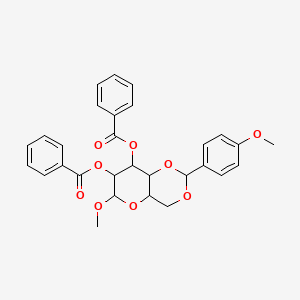

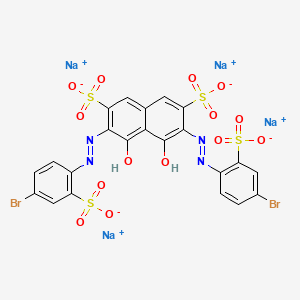





![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)

